3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique fusion of furan, benzyl, and thienopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the 4-methylbenzylsulfanyl group. The final step involves the cyclization to form the tetrahydrobenzothieno[2,3-d]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thienopyrimidinone core can be reduced to form dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable in the development of biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-ylmethyl)-3-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific arrangement of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22N2O2S2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N2O2S2/c1-15-8-10-16(11-9-15)14-28-23-24-21-20(18-6-2-3-7-19(18)29-21)22(26)25(23)13-17-5-4-12-27-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3 |
InChI Key |
WKSUQGMDTCGHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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